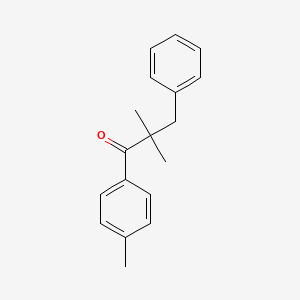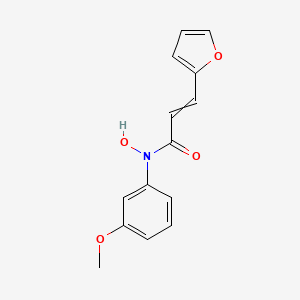
3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid is an organic compound with a complex structure that includes a long hydrocarbon chain and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid typically involves the alkylation of a benzoic acid derivative with a hexadecanyl group. The reaction conditions often include the use of a strong base to deprotonate the benzoic acid, followed by the addition of the hexadecanyl halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 3-(Hexadecan-2-YL)-2-oxo-5-methylbenzoic acid.
Reduction: Formation of 3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzyl alcohol.
Substitution: Formation of 3-(Hexadecan-2-YL)-2-chloro-5-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of lipid-based drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The long hydrocarbon chain allows for integration into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hexadecan-2-yl)-4,6-dimethylphenol: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Hexadecane: A simpler hydrocarbon with a similar long chain but lacking the benzoic acid moiety, resulting in different reactivity and uses.
Uniqueness
3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid is unique due to its combination of a long hydrocarbon chain and a functionalized benzoic acid. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Eigenschaften
CAS-Nummer |
114810-82-1 |
|---|---|
Molekularformel |
C24H40O3 |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
3-hexadecan-2-yl-2-hydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C24H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(3)21-17-19(2)18-22(23(21)25)24(26)27/h17-18,20,25H,4-16H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
KFRJZGNVTJITQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)C1=C(C(=CC(=C1)C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


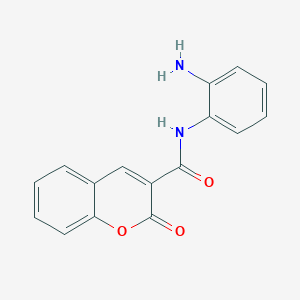
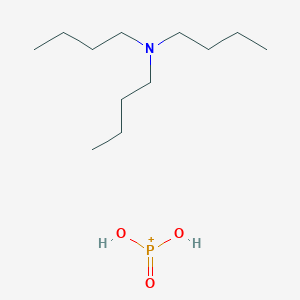

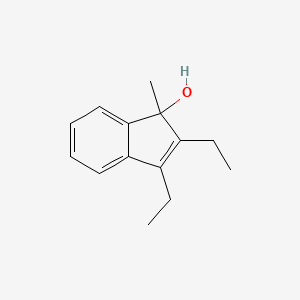
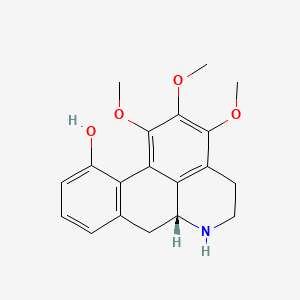
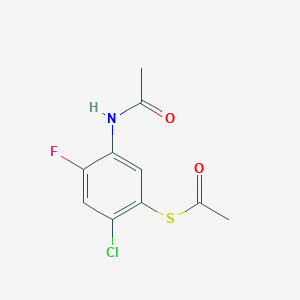
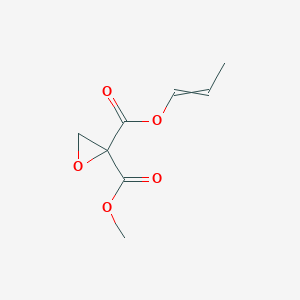
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)
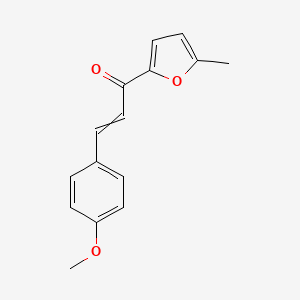
![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)

